mTOR inhibitor-14
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Overview
Description
mTOR inhibitor-14 is a compound that targets the mechanistic target of rapamycin (mTOR), a serine/threonine-specific protein kinase that plays a crucial role in regulating cell growth, proliferation, metabolism, and survival. mTOR is part of the phosphoinositide 3-kinase (PI3K)-related kinase family and forms two distinct complexes, mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). These complexes are involved in various cellular processes, including protein synthesis, autophagy, and lipid metabolism .
Preparation Methods
The synthesis of mTOR inhibitor-14 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of macrocyclic lactone antibiotics derived from Streptomyces hygroscopicus. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired chemical transformations . Industrial production methods focus on optimizing the yield and purity of the compound through large-scale synthesis and purification techniques.
Chemical Reactions Analysis
mTOR inhibitor-14 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
mTOR inhibitor-14 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mTOR signaling pathway and its role in cellular processes. In biology, it is used to investigate the effects of mTOR inhibition on cell growth, proliferation, and autophagy. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer, autoimmune diseases, and neurodegenerative disorders . In industry, it is used in the development of new drugs and therapeutic strategies targeting the mTOR pathway.
Mechanism of Action
mTOR inhibitor-14 exerts its effects by binding to the mTOR kinase domain, thereby inhibiting its activity. This inhibition disrupts the mTOR signaling pathway, leading to the suppression of cell growth and proliferation. The molecular targets of this compound include the mTORC1 and mTORC2 complexes, which are involved in various cellular processes such as protein synthesis, autophagy, and lipid metabolism . By inhibiting mTOR activity, this compound can induce cell cycle arrest and promote apoptosis in cancer cells.
Comparison with Similar Compounds
mTOR inhibitor-14 is unique compared to other mTOR inhibitors due to its specific binding affinity and selectivity for the mTOR kinase domain. Similar compounds include rapamycin and its analogs (rapalogs), which also target the mTOR pathway but have different binding mechanisms and pharmacokinetic properties . Other similar compounds include dual PI3K/mTOR inhibitors, which target both PI3K and mTOR, providing a broader range of therapeutic effects . The uniqueness of this compound lies in its ability to selectively inhibit mTOR activity while minimizing off-target effects.
Properties
Molecular Formula |
C24H27N5O3 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(6aS)-5-(4-hydroxycyclohexyl)-2-(1H-indol-4-yl)-6a-methyl-9,10-dihydro-7H-[1,4]oxazino[3,4-h]pteridin-6-one |
InChI |
InChI=1S/C24H27N5O3/c1-24-14-32-12-11-28(24)22-20(29(23(24)31)15-5-7-16(30)8-6-15)13-26-21(27-22)18-3-2-4-19-17(18)9-10-25-19/h2-4,9-10,13,15-16,25,30H,5-8,11-12,14H2,1H3/t15?,16?,24-/m0/s1 |
InChI Key |
OYXPDKVBMCFEJF-WLNDFMDLSA-N |
Isomeric SMILES |
C[C@@]12COCCN1C3=NC(=NC=C3N(C2=O)C4CCC(CC4)O)C5=C6C=CNC6=CC=C5 |
Canonical SMILES |
CC12COCCN1C3=NC(=NC=C3N(C2=O)C4CCC(CC4)O)C5=C6C=CNC6=CC=C5 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.